2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole
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Overview
Description
2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a cyclopropyl group, a tosylpiperidine moiety, and an oxadiazole ring, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tosylpiperidine Intermediate: This step involves the tosylation of piperidine using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Cyclopropylation: The tosylpiperidine intermediate is then reacted with a cyclopropylating agent, such as cyclopropyl bromide, under basic conditions to introduce the cyclopropyl group.
Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with a suitable reagent, such as hydrazine hydrate and carbon disulfide, to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-5-(1-piperidin-4-yl)-1,3,4-oxadiazole: Lacks the tosyl group, which may affect its reactivity and biological activity.
2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole: Contains a different oxadiazole ring, which may influence its chemical properties.
Uniqueness
2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole is unique due to the presence of the tosylpiperidine moiety, which enhances its stability and reactivity
Properties
IUPAC Name |
2-cyclopropyl-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-2-6-15(7-3-12)24(21,22)20-10-8-14(9-11-20)17-19-18-16(23-17)13-4-5-13/h2-3,6-7,13-14H,4-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWRQPIQOCLFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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